molecular formula C23H22O7 B1226736 (Rac)-Tephrosin

(Rac)-Tephrosin

Cat. No.: B1226736
M. Wt: 410.4 g/mol
InChI Key: AQBZCCQCDWNNJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Rac)-Tephrosin is a naturally occurring rotenoid, a type of isoflavonoid, found in various plants, particularly in the genus Tephrosia. It is known for its insecticidal and piscicidal properties, making it valuable in agricultural and pest control applications. The compound is characterized by its complex structure, which includes multiple rings and hydroxyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Rac)-Tephrosin involves several steps, starting from simpler organic molecules. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the core structure of the compound. The reaction conditions typically involve the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often relies on the extraction from natural sources, such as Tephrosia plants. The extraction process involves solvent extraction, followed by purification steps like chromatography to isolate the compound in its pure form. Advances in biotechnology have also explored the use of genetically modified organisms to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions

(Rac)-Tephrosin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.

    Reduction: Reduction reactions can modify the functional groups in this compound, altering its properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents to ensure the reactions proceed efficiently.

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds

Scientific Research Applications

Chemistry

In chemistry, (Rac)-Tephrosin is studied for its unique structure and reactivity. Researchers explore its potential as a starting material for synthesizing new compounds with desirable properties.

Biology

In biological research, this compound is investigated for its insecticidal and piscicidal properties. Studies focus on understanding its mode of action and potential use in pest control.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. Its biological activity against certain pests suggests it may have pharmacological properties worth investigating.

Industry

In industry, this compound is used in the formulation of natural pesticides and insecticides. Its effectiveness and natural origin make it an attractive alternative to synthetic chemicals.

Mechanism of Action

(Rac)-Tephrosin exerts its effects primarily through the inhibition of mitochondrial electron transport in target organisms. By disrupting the electron transport chain, it leads to the production of reactive oxygen species and subsequent cell death. The compound targets specific enzymes and proteins involved in cellular respiration, making it effective against a wide range of pests.

Comparison with Similar Compounds

Similar Compounds

    Rotenone: Another naturally occurring rotenoid with similar insecticidal properties.

    Deguelin: A related compound with both insecticidal and potential anticancer properties.

    Tubaic Acid: Known for its use in traditional pest control methods.

Uniqueness

(Rac)-Tephrosin is unique due to its specific structure and the presence of multiple hydroxyl groups, which contribute to its reactivity and biological activity. Its effectiveness as a natural pesticide and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

14-hydroxy-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22O7/c1-22(2)8-7-12-15(30-22)6-5-13-20(12)29-19-11-28-16-10-18(27-4)17(26-3)9-14(16)23(19,25)21(13)24/h5-10,19,25H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQBZCCQCDWNNJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC4COC5=CC(=C(C=C5C4(C3=O)O)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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